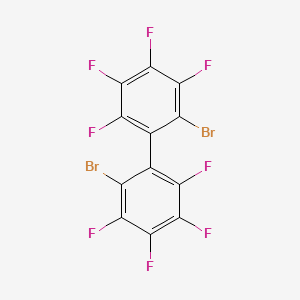

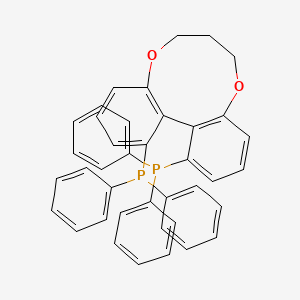

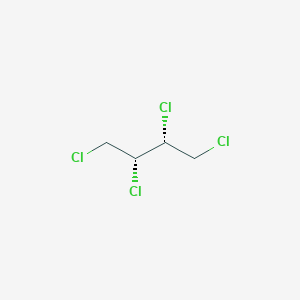

![molecular formula C22H44P2 B3068464 (2S,5S)-1-[2-[(2S,5S)-2,5-di(propan-2-yl)phospholan-1-yl]ethyl]-2,5-di(propan-2-yl)phospholane CAS No. 528854-34-4](/img/structure/B3068464.png)

(2S,5S)-1-[2-[(2S,5S)-2,5-di(propan-2-yl)phospholan-1-yl]ethyl]-2,5-di(propan-2-yl)phospholane

Übersicht

Beschreibung

1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]ethane is a chiral C2-symmetric ligand, which on ligation with metal complexes forms active catalysts for asymmetric hydrogenation.

Wissenschaftliche Forschungsanwendungen

Asymmetric Hydrogenation Catalysts

1,2-Bis[(2S,5S)-2,5-diisopropyl-1-phospholanyl]ethane (often referred to as DuPhos) serves as a privileged ligand in asymmetric hydrogenation reactions. When complexed with transition metals, it forms active catalysts that enable the selective reduction of unsaturated substrates. Specifically, it finds application in the asymmetric hydrogenation of allylic sulfoxides, leading to valuable chiral products .

Ligands for Metal Complexes

This compound acts as a versatile ligand, facilitating the formation of metal complexes. These complexes exhibit unique reactivity and selectivity, making them valuable tools in organic synthesis. Researchers use 1,2-Bis[(2S,5S)-2,5-diisopropyl-1-phospholanyl]ethane to tailor the properties of metal catalysts for specific transformations .

Privileged Ligands

DuPhos ligands, including this compound, belong to a class of highly efficient privileged ligands. Their effectiveness arises from their well-defined stereochemistry and ability to stabilize metal centers during catalysis. Scientists explore these ligands in diverse reactions, including cross-coupling, asymmetric allylation, and cycloadditions .

Solubility and Handling

1,2-Bis[(2S,5S)-2,5-diisopropyl-1-phospholanyl]ethane is insoluble in water and should be handled with care due to its air sensitivity. It is incompatible with strong oxidizing agents .

Wirkmechanismus

Target of Action

The primary target of 1,2-Bis[(2s,5s)-2,5-diisopropyl-1-phospholanyl]ethane is metal complexes . This compound, a chiral C2-symmetric ligand, ligates with metal complexes to form active catalysts .

Mode of Action

1,2-Bis[(2s,5s)-2,5-diisopropyl-1-phospholanyl]ethane interacts with its targets (metal complexes) through a process known as ligation . This interaction results in the formation of active catalysts that are used in asymmetric hydrogenation .

Biochemical Pathways

The compound affects the asymmetric hydrogenation pathway . Asymmetric hydrogenation is a type of chemical reaction where hydrogen is added across a double bond or triple bond in a molecule, and it is particularly important in the field of pharmaceuticals for the production of chiral molecules .

Pharmacokinetics

It’s important to note that this compound isinsoluble in water , which could impact its bioavailability in biological systems.

Result of Action

The result of the action of 1,2-Bis[(2s,5s)-2,5-diisopropyl-1-phospholanyl]ethane is the formation of active catalysts that are used in asymmetric hydrogenation . This can lead to the production of chiral molecules, which are crucial in many areas of chemistry, particularly in the creation of pharmaceuticals .

Action Environment

The action of 1,2-Bis[(2s,5s)-2,5-diisopropyl-1-phospholanyl]ethane can be influenced by various environmental factors. For instance, it is air-sensitive , meaning its stability and efficacy can be affected by exposure to air. Additionally, it should be kept away from strong oxidizing agents to prevent potentially hazardous reactions.

Eigenschaften

IUPAC Name |

(2S,5S)-1-[2-[(2S,5S)-2,5-di(propan-2-yl)phospholan-1-yl]ethyl]-2,5-di(propan-2-yl)phospholane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44P2/c1-15(2)19-9-10-20(16(3)4)23(19)13-14-24-21(17(5)6)11-12-22(24)18(7)8/h15-22H,9-14H2,1-8H3/t19-,20-,21-,22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVIFEWWPYKALC-CMOCDZPBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(P1CCP2C(CCC2C(C)C)C(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CC[C@H](P1CCP2[C@@H](CC[C@H]2C(C)C)C(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,5S)-1-[2-[(2S,5S)-2,5-di(propan-2-yl)phospholan-1-yl]ethyl]-2,5-di(propan-2-yl)phospholane | |

CAS RN |

528854-34-4 | |

| Record name | 1,2-Bis((2S,5S)-2,5-di-i-propylphospholano)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

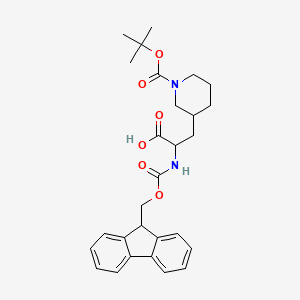

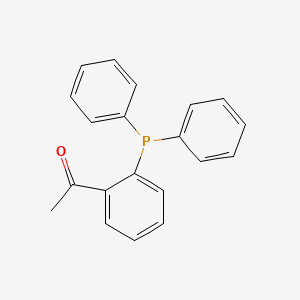

![(2R,5R)-1-(11bR)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl-2,5-diphenylpyrrolidine](/img/structure/B3068400.png)

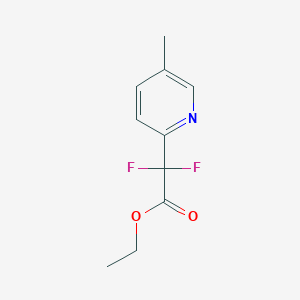

![Carbamic acid, [(2R)-2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-hydroxyethyl]-, 1,1-dimethylethyl ester](/img/structure/B3068401.png)

![2',5'-Bis(hexyloxy)-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde](/img/structure/B3068418.png)

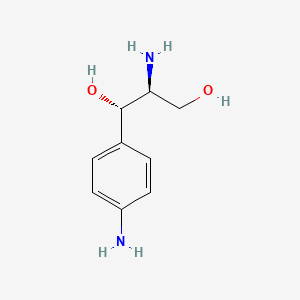

![N-[(1S)-1-Phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B3068466.png)

![(S)-N-(1-Phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B3068470.png)